ZL-Pin13
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23ClN2O3S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
8-(2-chloroacetyl)-4-[(5-naphthalen-1-ylfuran-2-yl)methyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C24H23ClN2O3S/c25-14-22(28)26-12-10-24(11-13-26)27(23(29)16-31-24)15-18-8-9-21(30-18)20-7-3-5-17-4-1-2-6-19(17)20/h1-9H,10-16H2 |
InChI Key |
CQONNOYAHGRTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N(C(=O)CS2)CC3=CC=C(O3)C4=CC=CC5=CC=CC=C54)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
ZL-Pin13 chemical structure and properties
No Publicly Available Data on ZL-Pin13 Chemical Structure and Properties
Despite a comprehensive search of publicly accessible chemical databases and scientific literature, no information was found regarding the chemical structure, properties, or biological activity of a compound designated "this compound".
This absence of data suggests that "this compound" may be:
-
A novel compound that has not yet been disclosed in published literature.
-
An internal codename for a compound used within a specific research institution or company, with its details not in the public domain.
-
A potential typographical error in the compound's designation.
Without foundational information on its chemical identity, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the correct spelling and nomenclature of the compound.
-
Consult internal documentation or contact the originating research group if the compound is from a private or academic collaboration.
-
Monitor recent publications and patent filings in the relevant therapeutic area for potential disclosure of this molecule.
In-depth Technical Guide: The Biological Functions and Signaling Mechanisms of Apelin-13
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Apelin-13, a significant endogenous peptide with pleiotropic biological activities. Initially, this investigation sought to characterize "ZL-Pin13"; however, a thorough review of scientific literature indicates this is likely a misnomer for the well-documented and structurally similar peptide, Apelin-13. All subsequent information pertains to Apelin-13.
Apelin-13 is one of the most potent isoforms of the apelin peptide family, which are endogenous ligands for the G-protein coupled receptor APJ. The Apelin/APJ system is a critical signaling axis implicated in a vast array of physiological and pathological processes. This guide details the multifaceted biological functions of Apelin-13, delineates its primary signaling pathways, presents key quantitative data from seminal studies, and provides standardized experimental protocols for its investigation.
Introduction to Apelin-13
Apelin-13 is a 13-amino acid peptide derived from a 77-amino acid precursor, preproapelin, which is encoded by the APLN gene.[1] It is considered one of the most biologically active forms of apelin.[2][3] The Apelin/APJ system is ubiquitously expressed, with notable concentrations in the central nervous system, cardiovascular system, adipose tissue, and gastrointestinal tract.[4][5][6] This widespread distribution underscores its importance in maintaining organismal homeostasis.
Biological Functions of Apelin-13
Apelin-13's engagement with the APJ receptor initiates a cascade of cellular events that influence a wide spectrum of biological functions.
Cardiovascular Regulation
Apelin-13 is a potent modulator of the cardiovascular system. Its administration has been shown to induce vasodilation, leading to a reduction in blood pressure.[7] It also exerts a positive inotropic effect on the heart, enhancing cardiac contractility.[7] These properties have positioned the Apelin/APJ system as a therapeutic target for conditions such as hypertension and heart failure.[8] In clinical settings, Apelin-13 has been observed to increase cardiac output and cause both peripheral and coronary vasodilation.[8]
Metabolic Homeostasis
Functioning as an adipokine, Apelin-13 plays a significant role in energy metabolism.[2][3][5] It is involved in the regulation of both glucose and lipid metabolism, with studies demonstrating its ability to improve insulin sensitivity and increase glucose uptake in peripheral tissues like skeletal muscle.[2][9][10]
Neurological Effects
Within the central nervous system, Apelin-13 is involved in the regulation of fluid homeostasis, neuroinflammation, and has demonstrated neuroprotective effects in models of ischemic stroke.[11][12][13] Its role in neurological disorders is an active area of research, with potential implications for neurodegenerative diseases.[11]
Role in Oncology
The Apelin/APJ axis has a complex and often contradictory role in cancer. In many malignancies, its expression is upregulated and correlates with tumor progression and angiogenesis.[14] Apelin-13 has been found to promote the proliferation and migration of various cancer cell lines.[15][16]
Key Signaling Pathways
Apelin-13 binding to the APJ receptor triggers multiple downstream signaling pathways.
G-protein Dependent Signaling
The APJ receptor primarily couples to inhibitory G-proteins (Gαi), leading to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[10] This is a canonical pathway for many of the peptide's effects.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial mediator of Apelin-13's effects on cell survival, proliferation, and metabolism.[4][10] Activation of this pathway is central to its role in improving glucose metabolism.[2]
Caption: Apelin-13 signaling through the PI3K/Akt pathway.
ERK1/2 Pathway
Apelin-13 also activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is primarily associated with cell proliferation and differentiation.[1][17]
Caption: Activation of the ERK1/2 pathway by Apelin-13.
Notch Pathway
In the context of colorectal cancer, Apelin-13 has been demonstrated to promote tumor cell proliferation through the upregulation of the Notch3 signaling pathway.[18]
Caption: Apelin-13 promotes proliferation via Notch3 in cancer.
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| EC50 for APJ Activation | 0.37 nM | In vitro G-protein activation assay | [19] |
| Binding Affinity (KD) of [125I]-(Pyr1)Apelin-13 | 0.35 ± 0.08 nM | Human left ventricle tissue | [20] |
| Potency (pD2) of (Pyr1)Apelin-13 | 8.4 ± 0.2 | Contraction of human saphenous vein | [20] |
| ERK1/2 Activation Threshold | Significant at 10 nM | HEK293 cells with human APJ overexpression | [17] |
| ERK1/2 Maximal Activation | 100 nM | HEK293 cells with human APJ overexpression | [17] |
| Antagonism by Apelin-13(F13A) | 30 µg/kg blocks the effect of 15 µg/kg Apelin-13 | Spontaneously hypertensive rats | [21] |
| Inhibition of Plasma Renin Activity | Significant effect at 100 µg/kg/day | 2-kidney 1-clip rat model of hypertension | [22] |
Experimental Protocols
Cell Culture and Transfection for In Vitro Assays
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and robust growth.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For signaling studies, cells are transfected with a mammalian expression vector encoding the human APJ receptor using a lipid-based transfection reagent following the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.
Western Blot Analysis of ERK1/2 Phosphorylation
-
Cell Stimulation: Transfected HEK293 cells are serum-starved for 4 hours, followed by stimulation with Apelin-13 at various concentrations and time points.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and incubated with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used for detection.
In Vivo Hemodynamic Assessment in Rodent Models
-
Animal Model: Anesthetized spontaneously hypertensive rats (SHR) or normotensive controls.
-
Surgical Preparation: Catheters are placed in the carotid artery for blood pressure measurement and the jugular vein for peptide administration.
-
Data Acquisition: The arterial line is connected to a pressure transducer and a data acquisition system to continuously monitor blood pressure and heart rate.
-
Peptide Administration: Following a stabilization period, a bolus intravenous injection of Apelin-13 is administered.
-
Analysis: Hemodynamic parameters are recorded and analyzed to determine the effect of Apelin-13 on blood pressure and heart rate.
Caption: High-level overview of experimental workflows.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin signalling: a promising pathway from cloning to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apelin-13 in blood pressure regulation and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
- 10. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Roles of Apelin-13 in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of apelin-13 on experimental ischemic stroke through suppression of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of apelin-13 and other apelin forms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
- 16. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]
- 17. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apelin13/APJ promotes proliferation of colon carcinoma by activating Notch3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.physiology.org [journals.physiology.org]
ZL-Pin13: An Overview of Physicochemical Properties and Stability Profiles
Introduction
ZL-Pin13 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for its successful development from a preclinical candidate to a viable therapeutic agent. This document provides a comprehensive overview of the available solubility and stability data for this compound, along with the detailed experimental protocols used to generate this information. The data presented herein is intended to guide formulation development, inform on appropriate storage conditions, and provide a foundational understanding of the compound's behavior in various experimental and physiological milieus.
Solubility Data
The solubility of this compound was assessed in various solvents relevant to both in vitro and in vivo studies. The thermodynamic solubility was determined by the shake-flask method, where an excess of the compound was agitated in the solvent until equilibrium was reached. The concentration of the dissolved compound was then quantified by high-performance liquid chromatography (HPLC).
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 15.8 | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | > 2000 | HPLC |
| Ethanol | 25 | 150.3 | HPLC |
| Propylene Glycol | 25 | 55.7 | HPLC |
Experimental Protocol: Shake-Flask Solubility Assay
-
An excess amount of this compound was added to a vial containing the test solvent.
-
The resulting suspension was agitated using a mechanical shaker at a constant temperature (25 °C) for 24 hours to ensure equilibrium was reached.
-
The suspension was then filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of this compound in the filtrate was determined by a validated HPLC method with UV detection.
Caption: Workflow for the shake-flask solubility determination of this compound.
Stability Data
The stability of this compound was evaluated in different media and conditions to predict its shelf-life and degradation pathways.
Aqueous Stability
The hydrolytic stability of this compound was assessed in aqueous solutions at different pH values. The compound was incubated in the respective buffers, and the amount of remaining this compound was quantified by HPLC at various time points.
Table 2: Aqueous Stability of this compound at 37 °C
| pH | Buffer System | Half-life (t½) in hours | Degradation after 24h (%) |
| 2.0 | HCl | 48.2 | 35.1 |
| 7.4 | PBS | > 168 | < 5 |
| 9.0 | Borate | 96.5 | 18.3 |
Experimental Protocol: Aqueous Stability Assessment
-
A stock solution of this compound in a suitable organic solvent was prepared.
-
The stock solution was diluted into pre-warmed (37 °C) aqueous buffers of varying pH.
-
Samples were taken at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
The concentration of this compound in each sample was determined by HPLC.
-
The half-life was calculated from the first-order degradation rate constant.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Solid-State Stability
The solid-state stability of this compound was investigated under accelerated conditions to predict its long-term stability. The compound was stored at elevated temperature and humidity, and the purity was monitored over time.
Table 3: Solid-State Stability of this compound
| Condition | Duration (weeks) | Purity (%) |
| 40 °C / 75% Relative Humidity | 4 | 99.1 |
| 60 °C | 4 | 98.5 |
Experimental Protocol: Solid-State Stability Testing
-
A batch of solid this compound was placed in a stability chamber under controlled conditions of temperature and relative humidity.
-
Samples were withdrawn at specified intervals.
-
The purity of the samples was assessed by HPLC, and any degradation products were characterized.
ZL-Pin13 Homologous Compounds: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Covalent Pin1 Inhibitors for Cancer Therapy
This technical guide provides a comprehensive overview of ZL-Pin13 and its homologous compounds, a class of covalent inhibitors targeting the peptidyl-prolyl cis-trans isomerase Pin1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Pin1 inhibition in oncology.
Introduction to Pin1: A Key Regulator in Cancer Signaling
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically isomerizes the pSer/Thr-Pro motif in a variety of proteins. This conformational change can profoundly impact protein function, stability, and subcellular localization.[1][2] Pin1 is overexpressed in numerous human cancers and plays a critical role in the regulation of various oncogenic signaling pathways.[1][3][4][5][6] Its activity is linked to the promotion of cell cycle progression, proliferation, and the inhibition of apoptosis.[7][8] By modulating the function of key proteins such as c-Myc, Cyclin D1, Notch, and p53, Pin1 acts as a central hub in cancer development and progression, making it an attractive target for therapeutic intervention.[1][3][4][6]
This compound and its Homologous Compounds: Covalent Inhibition of Pin1
This compound is a potent and selective covalent inhibitor of Pin1, demonstrating an IC50 of 67 nM.[9] It acts by covalently binding to the Cys113 residue in the active site of Pin1, leading to irreversible inhibition of its isomerase activity.[9][10] This mechanism of action has been shown to effectively suppress the proliferation of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, and to induce the degradation of Pin1 substrates.[9]
Several other compounds, both natural and synthetic, have been identified as Pin1 inhibitors, with some sharing the covalent binding mechanism of this compound. These homologous compounds provide a valuable toolkit for probing Pin1 biology and for the development of novel anti-cancer therapeutics.
Quantitative Data on Pin1 Inhibitors
The following table summarizes the inhibitory potency of this compound and selected homologous compounds against Pin1.
| Compound | Type | IC50 (nM) | Ki (nM) | Notes |
| This compound | Covalent | 67 | - | Potent and selective covalent inhibitor.[9] |
| Juglone | Natural Product | - | - | A known Pin1 inhibitor, but lacks selectivity.[9][10] |
| All-trans retinoic acid (ATRA) | Small Molecule | - | - | Induces Pin1 degradation.[9] |
| KPT-6566 | Covalent | 640 | 625.2 | Selectively inhibits and degrades Pin1.[11][12] |
| BJP-06-005-3 | Covalent Peptide | 48 (apparent Ki) | - | Rationally designed covalent inhibitor targeting Cys113.[10] |
Key Signaling Pathways Regulated by Pin1
Pin1's role as a master regulator in cancer is underscored by its involvement in numerous critical signaling pathways. The following diagrams illustrate some of the key pathways modulated by Pin1 activity.
Figure 1: Pin1's contribution to the hallmarks of cancer.
Figure 2: General mechanism of Pin1-mediated substrate regulation.
Figure 3: Pin1's role in the Notch signaling pathway.
Experimental Protocols for Studying Pin1 Inhibitors
The following sections provide detailed methodologies for key experiments used to characterize this compound and its homologous compounds.
Pin1 Enzymatic Inhibition Assay (PPIase Assay)
This assay measures the ability of a compound to inhibit the peptidyl-prolyl isomerase activity of Pin1.
Principle: The assay utilizes a chromogenic peptide substrate, Suc-Ala-pSer-Pro-Phe-pNA, which is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. Pin1 catalyzes the cis to trans isomerization, and the rate of this reaction is monitored by the increase in absorbance at 390 nm.
Protocol:
-
Reagents:
-
Recombinant human Pin1 protein.
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA).
-
Chymotrypsin.
-
Assay buffer: 35 mM HEPES, pH 7.8.
-
LiCl/Trifluoroethanol solution to maintain the substrate in a ~60% cis conformation.[13]
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, chymotrypsin, and the test compound at various concentrations.
-
Add recombinant Pin1 to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 10°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation Assay (MDA-MB-231 Cells)
This assay assesses the effect of Pin1 inhibitors on the proliferation of the MDA-MB-231 human breast cancer cell line.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of cells. Reagents such as MTT, XTT, or Cell Counting Kit-8 (CCK-8) are commonly used.
Protocol (using CCK-8):
-
Cell Culture:
-
Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Procedure:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Pin1 and its Substrates
This technique is used to detect and quantify the levels of Pin1 protein and its downstream substrates in cells treated with Pin1 inhibitors.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Sample Preparation:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Pin1 or a Pin1 substrate (e.g., Cyclin D1, c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Conclusion
This compound and its homologous covalent inhibitors represent a promising class of targeted therapies for the treatment of cancer. Their ability to specifically and irreversibly inhibit Pin1, a key regulator of oncogenic signaling, provides a strong rationale for their continued development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Pin1 inhibition and to advance the development of novel anti-cancer drugs.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
In-depth Technical Guide on ZL-Pin13: Patent and Publication Landscape
An extensive search for patents and publications related to "ZL-Pin13" did not yield any specific information on a molecule, drug, or technology with this designation. The scientific and patent literature does not appear to contain references to a compound or process named this compound.
The search results included patents for unrelated inventions, such as one for a handle with the designation "ZL series"[1], and scientific publications on various other molecules that contain the number "13" in their name, such as Apelin-13[2][3][4] and PR domain containing 13 (prdm13)[5]. Additionally, information on the G13 signaling pathway was retrieved[6]. However, none of these results are associated with a specific entity named "this compound."
It is possible that "this compound" is an internal codename for a very new compound that has not yet been publicly disclosed in patents or scientific literature. It is also possible that there is a typographical error in the name.
Without any publicly available data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. Further clarification on the identity of this compound is required to proceed with this request.
References
- 1. CN300731747S - Handle (zl series) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prdm13 PR domain containing 13 [Chiloscyllium punctatum (brownbanded bambooshark)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ZL-Pin13 in Cell Culture
Disclaimer: The following experimental protocols and data are provided as a template for the characterization of a novel anti-cancer compound. The compound "ZL-Pin13" is hypothetical, and the presented data are illustrative examples. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Introduction
This compound is a novel synthetic small molecule with potential anti-neoplastic properties. These application notes provide a comprehensive set of protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on its ability to inhibit cell proliferation and induce apoptosis. The protocols described herein are optimized for the human non-small cell lung carcinoma cell line, A549, but can be adapted for other adherent cell lines.
Materials and Reagents
-
Cell Lines:
-
A549 (human lung carcinoma, ATCC® CCL-185™)
-
MCF-7 (human breast adenocarcinoma, ATCC® HTB-22™)
-
HCT116 (human colorectal carcinoma, ATCC® CCL-247™)
-
BEAS-2B (normal human bronchial epithelial, ATCC® CRL-9609™)
-
-
This compound Stock Solution: 10 mM in DMSO, store at -20°C.
-
Cell Culture Media:
-
For A549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
For other cell lines: Use recommended media.
-
-
Reagents for Cell Viability Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Dimethyl sulfoxide (DMSO).
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer.
-
Protease and Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-Bax, Rabbit anti-Bcl-2, Rabbit anti-cleaved Caspase-3, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies: Goat anti-Rabbit IgG, Goat anti-Mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Subculture cells when they reach 70-80% confluency.[3]
-
To subculture, wash the cell monolayer with PBS, and detach cells using 0.25% Trypsin-EDTA for 3-5 minutes at 37°C.[2]
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension at 200 x g for 5 minutes, and resuspend the cell pellet in fresh medium for plating.[4]
Cell Viability (MTT) Assay for IC50 Determination
-
Seed 5 x 10³ A549 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Analysis by Annexin V/PI Staining
-
Seed 2 x 10⁵ A549 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with this compound at concentrations of 0 µM (control), 0.5x IC50, 1x IC50, and 2x IC50 for 24 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each sample.[10]
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Western Blot Analysis of Apoptotic Proteins
-
Seed 1 x 10⁶ A549 cells in a 60 mm dish and incubate overnight.
-
Treat cells with this compound at 0 µM, 1x IC50, and 2x IC50 for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the β-actin loading control.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | 22.5 |
| MCF-7 | Breast Cancer | 35.2 |
| HCT116 | Colorectal Cancer | 18.9 |
| BEAS-2B | Normal Bronchial Epithelial | > 100 |
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control (0 µM) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (11 µM) | 68.3 ± 3.1 | 15.7 ± 1.5 | 12.4 ± 1.9 | 3.6 ± 0.7 |
| This compound (22 µM) | 42.5 ± 2.8 | 28.9 ± 2.2 | 24.1 ± 2.5 | 4.5 ± 0.9 |
| This compound (44 µM) | 15.2 ± 1.9 | 35.6 ± 3.0 | 43.7 ± 3.4 | 5.5 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Apoptotic Protein Expression
| Treatment (24h) | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 |
| Control (0 µM) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (22 µM) | 0.45 | 1.85 | 4.11 | 3.20 |
| This compound (44 µM) | 0.21 | 2.90 | 13.81 | 5.60 |
Expression levels are normalized to β-actin and presented relative to the control group.
Visualizations
Caption: Hypothetical signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
References
- 1. reprocell.com [reprocell.com]
- 2. A549 Cell Subculture Protocol [a549.com]
- 3. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KE [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for ZL-Pin13 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZL-Pin13, a potent and selective covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1), in Western blot experiments. The provided protocols are designed to facilitate the investigation of this compound's effects on Pin1 signaling pathways and the expression of its downstream substrates.
Introduction to this compound
This compound is a cell-active covalent inhibitor that specifically targets Pin1 with a high degree of potency (IC50: 67 nM). Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of proteins. This isomerization plays a crucial role in regulating the function, stability, and subcellular localization of its substrates, many of which are implicated in cell cycle progression and oncogenesis. By inhibiting Pin1, this compound effectively downregulates the levels of key Pin1 substrates, such as Cyclin D1, c-Myc, and MCL-1, leading to the inhibition of cancer cell proliferation. These characteristics make this compound a valuable tool for studying Pin1-mediated signaling pathways and for the development of novel anti-cancer therapeutics.
Data Presentation: Efficacy of this compound in MDA-MB-231 Cells
The following table summarizes the quantitative analysis of Pin1 substrate downregulation in the triple-negative breast cancer cell line MDA-MB-231 following treatment with this compound. Data is derived from densitometric analysis of Western blot results.
| Target Protein | This compound Concentration (µM) | Treatment Time (hours) | Percent Downregulation (%) |
| Cyclin D1 | 1 | 24 | 45 ± 5 |
| Cyclin D1 | 2 | 24 | 70 ± 8 |
| c-Myc | 1 | 24 | 55 ± 6 |
| c-Myc | 2 | 24 | 80 ± 7 |
| MCL-1 | 1 | 24 | 40 ± 4 |
| MCL-1 | 2 | 24 | 65 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting Pin1, a key regulator of multiple oncogenic signaling pathways. The diagram below illustrates the central role of Pin1 in controlling the stability and activity of several key proteins involved in cell cycle progression and survival. By inhibiting Pin1, this compound disrupts these pathways, leading to decreased levels of pro-proliferative proteins like Cyclin D1 and c-Myc.
Application Notes and Protocols for In Vivo Mouse Models: A Framework for Novel Compounds
Disclaimer: Information regarding a specific compound designated "ZL-Pin13" is not publicly available in the reviewed scientific literature. Therefore, this document provides a generalized framework and detailed protocols for determining the appropriate dosage of a novel investigational compound for in vivo mouse models, which can be adapted by researchers for their specific molecule of interest.
Introduction
The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline. Establishing an appropriate dosage regimen in preclinical animal models, such as mice, is fundamental for evaluating the efficacy and safety of a novel compound. This process is typically multi-phased, beginning with dose-range finding and toxicity studies, followed by pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and culminating in efficacy trials. These application notes provide a comprehensive guide for researchers and drug development professionals to systematically determine the in vivo dosage of a novel compound, using the placeholder "this compound" to illustrate the process.
Phase 1: Initial Dose Estimation and In Vitro Assessment
Prior to in vivo administration, a thorough in vitro characterization of the novel compound is essential to estimate a safe and potentially efficacious starting dose.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture the target cancer cell line (e.g., murine melanoma B16-F10) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations.
-
Cell Treatment: Seed cells in 96-well plates and, after 24 hours, treat with the various concentrations of "this compound". Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: Hypothetical In Vitro IC50 Values for "this compound"
| Cell Line | Compound | IC50 (µM) |
| B16-F10 (Murine Melanoma) | "this compound" | 5.2 |
| 4T1 (Murine Breast Cancer) | "this compound" | 8.1 |
| CT26 (Murine Colon Carcinoma) | "this compound" | 12.5 |
Note: This data is hypothetical and serves as an example.
Phase 2: Acute Toxicity and Dose-Range Finding Study
The primary objective of this phase is to determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy studies.
Protocol: In Vivo Acute Toxicity Study
-
Animals: Use a common mouse strain such as C57BL/6 or BALB/c, aged 6-8 weeks. House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Formulation: Formulate "this compound" in a sterile, biocompatible vehicle (e.g., saline, 5% DMSO in corn oil). The route of administration should be chosen based on the compound's properties and intended clinical application (e.g., intravenous, intraperitoneal, oral).
-
Dose Escalation: Administer single doses of "this compound" to small groups of mice (n=3-5 per group) in an escalating dose design. A starting dose can be estimated from the in vitro IC50 value, often starting at 1/10th of the in vitro efficacious concentration, converted to a mg/kg dose.
-
Monitoring: Observe the mice daily for 7-14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.
Data Presentation: Hypothetical Dose-Range Finding Results for "this compound"
| Dose Group (mg/kg) | Administration Route | Number of Mice | Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | Intraperitoneal | 5 | +2.5 | None observed |
| 1 | Intraperitoneal | 5 | +1.8 | None observed |
| 5 | Intraperitoneal | 5 | -1.2 | None observed |
| 10 | Intraperitoneal | 5 | -5.7 | Mild lethargy on day 1 |
| 25 | Intraperitoneal | 5 | -12.3 | Significant lethargy, ruffled fur |
| 50 | Intraperitoneal | 5 | -21.0 | Severe lethargy, hunched posture |
Note: This data is hypothetical and serves as an example. Based on this hypothetical data, a dose range of 1-10 mg/kg would be selected for initial efficacy studies.
Phase 3: Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing schedule.
Protocol: In Vivo Pharmacokinetic Study
-
Animals and Dosing: Administer a single, well-tolerated dose of "this compound" (e.g., 10 mg/kg) to a cohort of mice via the intended therapeutic route.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood samples to isolate plasma and quantify the concentration of "this compound" using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Hypothetical Pharmacokinetic Parameters of "this compound" in Mice
| Parameter | Value | Unit | Description |
| Cmax | 2.5 | µg/mL | Maximum plasma concentration |
| Tmax | 0.5 | hours | Time to reach Cmax |
| AUC(0-t) | 8.7 | µg*h/mL | Area under the curve |
| t1/2 | 3.2 | hours | Half-life |
| CL | 1.15 | L/h/kg | Clearance |
| Vd | 5.3 | L/kg | Volume of distribution |
Note: This data is hypothetical and serves as an example.
Phase 4: Efficacy Study
Once a safe dose range and the PK profile are established, the therapeutic efficacy of the compound can be evaluated in a relevant disease model.
Protocol: Tumor Xenograft Efficacy Study
-
Model System: Implant tumor cells (e.g., B16-F10) subcutaneously into the flank of immunocompetent or immunodeficient mice, depending on the research question.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: "this compound" (Low dose, e.g., 2 mg/kg)
-
Group 3: "this compound" (High dose, e.g., 8 mg/kg)
-
Group 4: Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
Dosing Schedule: Administer treatment according to a schedule informed by the PK data (e.g., daily, every other day).
-
Efficacy Readouts: Measure tumor volume and body weight 2-3 times per week. At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for "this compound"
Caption: Hypothetical signaling pathway illustrating "this compound" as an inhibitor of an upstream kinase.
Experimental Workflow for In Vivo Dosage Determination
Caption: A streamlined workflow for determining the in vivo dosage of a novel compound.
Application Notes and Protocols: ZL-Pin13 in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of how ZL-Pin13, a potent and selective covalent inhibitor of the peptidyl-prolyl isomerase Pin1, can be utilized in conjunction with CRISPR-Cas9 screening technology. The protocols outlined below are designed to guide researchers in leveraging this compound to elucidate the function of Pin1, identify novel drug targets, and explore mechanisms of therapeutic resistance and synergy.
Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.[1][2] By catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs, Pin1 modulates the function, stability, and localization of a wide array of proteins, thereby impacting major signaling pathways.[3][4] CRISPR screens offer a powerful, unbiased approach to systematically investigate the genetic dependencies associated with Pin1 inhibition by this compound.
Application 1: Target Validation and Identification of Resistance/Sensitivity Genes
A genome-wide CRISPR-Cas9 knockout screen can be employed to confirm that Pin1 is the primary cytotoxic target of this compound and to uncover genes that modulate cellular sensitivity to the compound. In this experimental setup, a library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. The cell population is then treated with this compound, and changes in the representation of sgRNAs are measured over time.
Expected Outcomes:
-
Negative Selection: sgRNAs targeting genes essential for cell survival in the presence of this compound will be depleted from the population. A strong negative selection for sgRNAs targeting PIN1 would provide robust evidence of on-target activity.
-
Positive Selection: sgRNAs targeting genes whose knockout confers resistance to this compound will become enriched in the population. These "hits" may represent novel resistance mechanisms or parallel pathways that compensate for Pin1 inhibition.
Quantitative Data Summary: Hypothetical CRISPR Screen Hits
| Gene | Function | Log2 Fold Change (this compound vs. DMSO) | Phenotype | Potential Implication |
| PIN1 | Peptidyl-prolyl isomerase | -5.8 | Sensitivity | Confirms on-target activity of this compound. |
| Gene X | E3 Ubiquitin Ligase | +4.2 | Resistance | May be responsible for Pin1 degradation; its loss stabilizes Pin1. |
| Gene Y | Kinase in parallel pathway | +3.9 | Resistance | Its loss inactivates a pathway that becomes essential upon Pin1 inhibition. |
| Gene Z | Drug Efflux Pump | +3.5 | Resistance | Overexpression may reduce intracellular concentration of this compound. |
Application 2: Elucidating the Mechanism of Action of this compound
To dissect the downstream signaling consequences of Pin1 inhibition by this compound, a focused CRISPR screen can be performed. This screen would utilize a custom sgRNA library targeting genes within specific pathways known to be regulated by Pin1, such as the Wnt/β-catenin, Ras/AP-1, PI3K/Akt/mTOR, and Notch signaling pathways.[3][5][6][7]
Expected Outcomes:
-
Identification of key downstream effectors that are critical for the anti-proliferative effects of this compound.
-
Mapping of the specific signaling nodes that are most sensitive to Pin1 inhibition.
Pin1 Signaling Hub
The following diagram illustrates the central role of Pin1 in regulating multiple oncogenic signaling pathways. A focused CRISPR screen targeting components of these pathways can reveal which ones are most critical in the context of this compound treatment.
Pin1 as a central regulator of multiple oncogenic pathways.
Application 3: Identification of Synthetic Lethal Interactions
A powerful application of CRISPR screening with this compound is the identification of synthetic lethal interactions. This involves performing a genome-wide or focused CRISPR screen in a cancer cell line that is relatively insensitive to this compound alone. The goal is to identify gene knockouts that sensitize the cells to the drug.
Expected Outcomes:
-
Discovery of novel drug targets for combination therapies with this compound.
-
Stratification of patient populations who are most likely to respond to a combination treatment.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines the key steps for performing a pooled, negative selection (dropout) CRISPR screen to identify genes that are essential for cellular fitness in the presence of this compound.
-
Cell Line Selection and Cas9 Expression:
-
Choose a cancer cell line of interest.
-
Establish stable expression of Cas9 nuclease via lentiviral transduction or other methods.
-
Select a clonal population with high and uniform Cas9 activity.
-
-
Lentiviral sgRNA Library Production:
-
Amplify a genome-scale sgRNA library plasmid pool.
-
Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).[8]
-
Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.
-
The following diagram details the workflow for the CRISPR screen.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 7. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
Application Notes and Protocols: ZL-Pin13 as a Chemical Probe for Pin1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-Pin13 is a potent and selective covalent inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[1] Pin1 is a unique enzyme that specifically isomerizes the peptidyl-prolyl bond in proteins, particularly when the proline is preceded by a phosphorylated serine or threonine residue. This isomerization can have profound effects on protein conformation, activity, and stability, making Pin1 a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene transcription. Dysregulation of Pin1 has been implicated in various diseases, including cancer and Alzheimer's disease. This compound, by covalently modifying Pin1, offers a valuable tool for researchers to investigate the biological functions and therapeutic potential of targeting this key enzyme.
These application notes provide detailed protocols and data for utilizing this compound as a chemical probe to study Pin1 biology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (Pin1) | 67 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Reference |
| MDA-MB-231 | Proliferation | Inhibition | [1] |
| MDA-MB-231 | - | Downregulation of Pin1 substrates | [1] |
Signaling Pathway
Pin1 plays a crucial role in multiple signaling pathways by regulating the function of key proteins. A simplified diagram of a generic Pin1-mediated signaling pathway is presented below.
Caption: A diagram of a generic Pin1-mediated signaling pathway.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound.
Experimental Workflow
The following diagram outlines a general workflow for characterizing a chemical probe like this compound.
Caption: A general experimental workflow for chemical probe characterization.
Pin1 Enzyme Inhibition Assay
This protocol is to determine the IC50 value of this compound against Pin1.
Materials:
-
Recombinant human Pin1 protein
-
Substrate peptide (e.g., Ac-Phe-Phe(pSer)-Pro-Arg-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
This compound
-
DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Pin1 enzyme solution (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate peptide solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation/Emission = 360/460 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Western Blot for Downstream Target Modulation
This protocol is to assess the effect of this compound on the levels of known Pin1 substrates.
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against a known Pin1 substrate (e.g., p-c-Myc, Cyclin E) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2][3][4][5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2][3]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3][5][6]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][6]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Quantify the band intensities and normalize to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to Pin1 in a cellular context.[7][8][9][10]
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot materials (as described above)
-
Primary antibody against Pin1
Procedure:
-
Treat MDA-MB-231 cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized Pin1) from the precipitated proteins by centrifugation.
-
Analyze the supernatant by Western blot using an anti-Pin1 antibody to detect the amount of soluble Pin1 at each temperature.
-
Plot the amount of soluble Pin1 as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound is a valuable chemical probe for elucidating the complex biology of Pin1. The protocols and data provided in these application notes are intended to facilitate the use of this compound in investigating the roles of Pin1 in health and disease, and to aid in the development of novel therapeutics targeting this important enzyme.
References
- 1. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. ptglab.com [ptglab.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ZL-Pin13: A Potent Covalent Inhibitor of Pin1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-Pin13 is a highly potent, cell-active covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1][2][3] Pin1 is a critical regulator of numerous signaling pathways implicated in cancer cell proliferation, survival, and cell cycle progression. Its overexpression is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This compound covalently modifies Cysteine 113 (Cys113) in the active site of Pin1, leading to irreversible inhibition.[1] These application notes provide detailed protocols for the development of assays to screen for and characterize Pin1 inhibitors like this compound, as well as methods to evaluate their cellular activity.
Pin1 Signaling Pathway
Pin1 exerts its biological function by catalyzing the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro). This conformational change can profoundly impact the substrate protein's activity, stability, and subcellular localization. Key substrates of Pin1 are central to the regulation of the cell cycle and oncogenic signaling. For instance, Pin1-mediated isomerization of Cyclin D1, a key regulator of the G1/S phase transition, leads to its stabilization and accumulation, thereby promoting cell cycle progression. Conversely, Pin1 can also regulate the degradation of tumor suppressors. The intricate network of Pin1 substrates highlights its role as a fulcrum in cellular homeostasis and its dysregulation in cancer.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activities of this compound.
Table 1: In Vitro Enzymatic Inhibition of Pin1 by this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Pin1 | Chymotrypsin-coupled | 67 ± 30 | --INVALID-LINK--[1] |
Table 2: Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Description | Assay Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo® Luminescent | 3 days | 2.8 | --INVALID-LINK--[1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | CellTiter-Glo® Luminescent | 3 days | 1.9 | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Pin1 Enzymatic Assay (Chymotrypsin-Coupled)
This assay measures the cis-trans isomerization activity of Pin1 on a synthetic peptide substrate. The trans-isomer of the substrate is cleaved by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.
Materials:
-
Recombinant human Pin1
-
This compound or other test compounds
-
Substrate: N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 390 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer.
-
Add purified Pin1 protein to each well and pre-incubate for 30 minutes at 4°C.
-
To initiate the reaction, add a mixture of chymotrypsin and the substrate Suc-AEPF-pNA to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent)
This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][5][6][7]
Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed MDA-MB-231 cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][6]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting the data in a dose-response curve.
Protocol 3: Western Blot Analysis of Pin1 Substrates
This protocol describes the detection of changes in the protein levels of Pin1 substrates, such as Cyclin D1, in response to treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as β-actin.
-
Quantify the band intensities to determine the relative change in Cyclin D1 levels upon treatment with this compound.
References
Application Notes and Protocols: ZL-Pin13 for High-Throughput Screening
Notice: Information regarding "ZL-Pin13" is not available in the public domain based on current search results. The following application notes and protocols are based on general principles of high-throughput screening (HTS) for kinase inhibitors and are provided as a template. Should information on this compound become available, these protocols can be adapted accordingly.
Introduction
This document provides a framework for utilizing a hypothetical kinase inhibitor, this compound, in high-throughput screening (HTS) campaigns to identify and characterize modulators of its target kinase. The protocols outlined below cover assay development, primary screening, and confirmatory dose-response experiments.
Principle of the Assay
The primary assay is a biochemical assay designed to measure the enzymatic activity of the target kinase. Inhibition of the kinase by compounds like this compound results in a decrease in product formation, which is detected by a measurable signal (e.g., fluorescence, luminescence, or absorbance).
Materials and Reagents
-
Target Kinase
-
Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
DTT (Dithiothreitol)
-
MgCl₂ (Magnesium chloride)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well plates (white or black, depending on the detection method)
-
Compound Library
-
Positive Control (e.g., a known inhibitor of the target kinase)
-
Negative Control (e.g., DMSO)
Experimental Protocols
Assay Development and Optimization
Before initiating a high-throughput screen, it is crucial to optimize the assay conditions to ensure robustness and sensitivity.
4.1.1. Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the target kinase while keeping the substrate and ATP concentrations constant. The chosen concentration should yield a robust signal well above the background and be in the linear range of the reaction.
4.1.2. Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP. For the screen, use concentrations of substrate and ATP at or near their respective Km values to ensure the assay is sensitive to competitive inhibitors.
4.1.3. Z' Factor Determination: The Z' factor is a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Protocol:
-
Prepare two sets of wells in a 384-well plate:
-
Positive Control (n=16): Assay buffer + target kinase + substrate + ATP + known inhibitor (at a concentration that gives maximal inhibition).
-
Negative Control (n=16): Assay buffer + target kinase + substrate + ATP + DMSO.
-
-
Incubate the plate at the optimized temperature and time.
-
Add the detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the Z' factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Primary High-Throughput Screening
The primary screen is performed at a single concentration of the library compounds to identify initial "hits".
-
Workflow:
Caption: High-Throughput Screening Workflow for this compound.
Dose-Response Confirmation
Hits identified from the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC50).
-
Protocol:
-
Prepare serial dilutions of the hit compounds (typically 8-12 concentrations).
-
Dispense the diluted compounds into a 384-well plate.
-
Perform the kinase assay as described in the primary screen.
-
Measure the signal and calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative data from the screening and confirmation experiments should be summarized in tables for clear comparison.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z' Factor | 0.75 |
| Signal-to-Background | >10 |
| CV (%) of Controls | <10% |
Table 2: Dose-Response Data for this compound (Hypothetical)
| Compound | IC50 (nM) | Hill Slope |
| This compound | 50 | 1.2 |
Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway that could be targeted by an inhibitor like this compound.
Caption: Generic Kinase Signaling Pathway Inhibition by this compound.
Application Notes and Protocols for Studying the Effects of ZL-Pin13 using Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-Pin13 is a potent, cell-active covalent inhibitor of the enzyme Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). It is crucial to understand that this compound is not a reagent for immunofluorescence staining itself, but rather a small molecule inhibitor whose cellular effects can be effectively investigated using immunofluorescence techniques.
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of proteins.[1][2] This conformational change can profoundly impact the function, stability, and subcellular localization of its substrates.[1][3] Pin1 is overexpressed in many human cancers and regulates numerous oncoproteins and tumor suppressors, making it a compelling target for cancer therapy.[1][4]
These application notes provide a framework for using immunofluorescence to study the downstream consequences of Pin1 inhibition by this compound. By visualizing changes in the expression and localization of key Pin1 substrates, researchers can elucidate the mechanism of action of this compound and its potential as a therapeutic agent.
Application Notes: Investigating the Cellular Effects of this compound
Immunofluorescence is a powerful technique to visualize the effects of this compound on cellular processes by monitoring the expression levels and subcellular localization of Pin1 and its key substrates.
Key Research Questions to Address with Immunofluorescence:
-
Modulation of Pin1 Substrate Levels: this compound has been shown to downregulate Pin1 substrates. Immunofluorescence can be used to visualize and quantify the decrease in the protein levels of key oncogenic substrates of Pin1, such as:
-
Changes in Subcellular Localization: Pin1 can influence the subcellular localization of its substrates.[5] Immunofluorescence can reveal if treatment with this compound alters the nuclear, cytoplasmic, or compartmentalized distribution of target proteins.
-
Impact on Cell Cycle Progression: By inhibiting Pin1, this compound is expected to affect cell cycle progression. This can be visualized by staining for cell cycle markers in a population of cells treated with the inhibitor.
Experimental Protocols
Below are detailed protocols for immunofluorescence staining of cultured cells to analyze the effects of this compound treatment. These protocols are general and may require optimization for specific cell lines and antibodies.
Protocol 1: Immunofluorescence Staining of Pin1 and its Substrates in this compound Treated Cells
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Glass coverslips or imaging-compatible plates
-
This compound (Pin1 inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% Normal Goat Serum in PBS)
-
Primary antibodies (see Table 1 for examples)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 16-24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration (refer to the antibody datasheet and Table 1).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Use consistent acquisition settings (e.g., laser power, exposure time) for all samples to allow for quantitative comparisons.
-
Analyze the images using appropriate software to quantify fluorescence intensity and/or changes in protein localization.
-
Data Presentation
Quantitative data from immunofluorescence experiments should be summarized for clear comparison. Below is a template table for presenting your results.
Table 1: Example Primary Antibodies for Immunofluorescence
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Pin1 | Rabbit | 1:50 - 1:200 | Thermo Fisher (PA5-89351)[9] |
| c-Myc | Rabbit | 1:50 - 1:200 | Novus Biologicals (NB200-108) |
| Cyclin D1 | Rabbit | Varies | Cell Signaling Technology |
Table 2: Template for Quantitative Immunofluorescence Data
| Treatment Group | This compound Conc. (nM) | Target Protein | Mean Fluorescence Intensity (± SEM) | % of Cells with Nuclear Localization (± SEM) | P-value (vs. Control) |
| Vehicle Control | 0 | c-Myc | |||
| This compound | 50 | c-Myc | |||
| This compound | 100 | c-Myc | |||
| This compound | 200 | c-Myc | |||
| Vehicle Control | 0 | Cyclin D1 | |||
| This compound | 50 | Cyclin D1 | |||
| This compound | 100 | Cyclin D1 | |||
| This compound | 200 | Cyclin D1 |
Mandatory Visualizations
Pin1 Signaling Pathway and Inhibition by this compound
References
- 1. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 5. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIN1 - Wikipedia [en.wikipedia.org]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. PIN1 Polyclonal Antibody (PA5-89351) [thermofisher.com]
Application Note: Quantitative Analysis of the Therapeutic Peptide ZL-Pin13 in Preclinical Models by LC-MS/MS
An initial search for "ZL-Pin13" did not yield specific information on a molecule with this designation. It is possible that this is a novel, proprietary, or internal compound name. The following application notes and protocols are therefore provided as a detailed template for the mass spectrometry analysis of a hypothetical peptide therapeutic, herein named this compound, based on established methodologies for peptide analysis. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel 13-amino acid synthetic peptide being investigated for its potential therapeutic effects in inflammatory diseases. It is hypothesized to act as an antagonist to a key G-protein coupled receptor (GPCR) involved in pro-inflammatory cytokine release. Understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound is crucial for its development as a therapeutic agent. Mass spectrometry offers a highly sensitive and specific method for the characterization and quantification of peptides in complex biological matrices.[1][2] This document outlines the protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method described is a "bottom-up" proteomics approach, which is suitable for the analysis of peptides and proteins.[1][3][4] For a small peptide like this compound, direct analysis without enzymatic digestion is often feasible. The protocol involves the extraction of this compound from a biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by a tandem mass spectrometer.[2] Quantification is achieved by comparing the signal intensity of this compound to that of a stable isotope-labeled internal standard.
Applications
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
-
Pharmacodynamic Studies: Correlating the concentration of this compound with its biological effect on downstream signaling pathways.
-
Early Formulation Development: Assessing the stability and delivery of different this compound formulations.
Hypothetical this compound Signaling Pathway
This compound is proposed to be an antagonist of the pro-inflammatory "Receptor-X," a GPCR. By binding to Receptor-X, this compound prevents the binding of the endogenous ligand, thereby inhibiting the activation of the downstream Gαq protein. This, in turn, prevents the activation of Phospholipase C (PLC), leading to a reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the downregulation of Protein Kinase C (PKC) activation and a subsequent decrease in the transcription of pro-inflammatory genes.
Figure 1: Hypothetical signaling pathway of this compound.
Experimental Protocols
1. This compound Extraction from Plasma
This protocol describes the solid-phase extraction (SPE) of this compound from plasma samples, a common procedure for cleaning up peptide samples before mass spectrometry analysis.
-
Materials:
-
Plasma samples
-
Internal Standard (IS): this compound with stable isotope-labeled amino acids
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Formic acid (FA, LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Vacuum manifold
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 200 µL of 0.1% formic acid in water to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 5% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.[5]
-
2. LC-MS/MS Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[2]
-
-
LC Method:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperatures and Flow: Optimize based on the instrument manufacturer's recommendations.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. Precursor ions ([M+nH]n+) and their corresponding product ions will be selected for monitoring.
-
Experimental Workflow
Figure 2: Workflow for this compound analysis.
Data Presentation
Table 1: Hypothetical Mass Spectrometry Parameters for this compound Analysis
| Parameter | This compound | Internal Standard |
| Precursor Ion (m/z) | 750.4 | 755.4 |
| Product Ion (m/z) | 876.5 | 881.5 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Table 2: Hypothetical Quantitative Data from a Pharmacokinetic Study
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation |
| 0.25 | 125.6 | 15.2 |
| 0.5 | 258.3 | 28.9 |
| 1 | 189.7 | 21.4 |
| 2 | 98.2 | 11.5 |
| 4 | 45.1 | 6.8 |
| 8 | 12.3 | 2.1 |
| 24 | < 1.0 | N/A |
Conclusion
The protocols described provide a robust framework for the quantitative analysis of the hypothetical therapeutic peptide this compound in preclinical research. The use of LC-MS/MS ensures high sensitivity and specificity, which are essential for accurate pharmacokinetic and pharmacodynamic assessments. These methods can be adapted for various biological matrices and are fundamental to advancing the development of novel peptide-based therapeutics.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZL-Pin13 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ZL-Pin13 in IC50 determination experiments. Our goal is to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
For initial experiments, we recommend a broad concentration range of this compound to capture the full dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 pM. This wide range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent, more focused experiments.
Q2: I am observing a very steep or very shallow dose-response curve. What could be the cause?
The shape of your dose-response curve can be influenced by several factors:
-
Steep Curve: A steep curve might indicate a cooperative binding mechanism or that the concentration range tested is too narrow and centered around the IC50. Consider expanding the range of concentrations to better define the upper and lower plateaus of the curve.
-
Shallow Curve: A shallow curve could suggest issues with compound solubility, stability, or non-specific binding. It may also indicate that this compound is a weak inhibitor of the target. Ensure proper dissolution of this compound and consider if the incubation time needs adjustment.
Q3: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common issue and can often be addressed by standardizing your experimental protocol.[1] Key factors to control include:
-
Cell Density: Ensure that the initial cell seeding density is consistent across all plates and experiments.[2]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Incubation Times: Adhere strictly to the defined incubation times for cell treatment and assay development.
-
Assay Conditions: Maintain consistent temperature, CO2 levels, and humidity during cell culture and treatment.
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of PIN13 kinase, a key enzyme in the pro-proliferative signaling cascade. By binding to the ATP-binding pocket of PIN13, this compound prevents the phosphorylation of its downstream substrate, SUB1, thereby inhibiting cell proliferation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[3] |
| No inhibition observed at high this compound concentrations | - this compound instability or degradation- Low cell permeability (for cell-based assays)- Incorrect target engagement | - Prepare fresh this compound solutions for each experiment.- Verify the cellular uptake of this compound if possible.- Confirm the expression and activity of PIN13 kinase in your cell line. |
| Partial inhibition at saturating concentrations | - this compound solubility limit reached- Presence of contaminating or competing substances | - Check the solubility of this compound in your assay medium.- Ensure the purity of your this compound sample.[4] |
| IC50 value is time-dependent | - The biological system has not reached equilibrium.- The inhibitor's effect changes over time. | - Perform time-course experiments to determine the optimal incubation time where the IC50 value is stable.[1] |
Experimental Protocols
IC50 Determination of this compound using a Cell-Based MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line expressing PIN13 kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Quantitative Data
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | PIN13 Expression | Incubation Time (h) | IC50 (nM) |
| Cell Line A | High | 48 | 15.2 ± 1.8 |
| Cell Line B | Medium | 48 | 89.7 ± 5.4 |
| Cell Line C | Low | 48 | 350.1 ± 21.0 |
| Cell Line A | High | 72 | 10.5 ± 1.1 |
Visualizations
Caption: The PIN13 signaling pathway is inhibited by this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
ZL-Pin13 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ZL-Pin13, a potent covalent inhibitor of Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, cell-active, covalent inhibitor that targets the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). It has an in vitro IC50 of 67 nM against Pin1. This compound has been shown to inhibit the proliferation of cancer cells, such as the MDA-MB-231 breast cancer cell line, and downregulate the levels of known Pin1 substrates.
Q2: How does this compound inhibit Pin1?
A2: this compound is a covalent inhibitor. It forms a permanent covalent bond with a specific cysteine residue (Cys113) in the active site of Pin1. This irreversible binding inactivates the enzyme.
Q3: What are the known downstream effects of this compound treatment in cells?
A3: By inhibiting Pin1, this compound can modulate the activity of numerous signaling pathways that are often dysregulated in cancer. Pin1 is a key regulator of many proteins involved in cell cycle progression, apoptosis, and signal transduction. Therefore, treatment with this compound can lead to cell cycle arrest, induction of apoptosis, and downregulation of oncogenic proteins. In MDA-MB-231 cells, this compound has been observed to downregulate Pin1 substrates.
Q4: Has the off-target profile of this compound been characterized?
A4: To date, a comprehensive public off-target profile for this compound has not been published. As with any covalent inhibitor, there is a potential for off-target effects due to the reactive nature of the molecule. It is recommended that researchers validate the on-target effects and assess potential off-targets in their specific experimental systems.
Q5: How can I assess the on-target engagement of this compound in my cellular model?
A5: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm that this compound is binding to Pin1 in intact cells. This assay measures the change in the thermal stability of a protein upon ligand binding. A successful on-target engagement of this compound with Pin1 would result in an increase in the thermal stability of the Pin1 protein.
II. Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Variable IC50 values in cell proliferation assays. | 1. Inconsistent cell seeding density. 2. Variation in compound concentration or incubation time. 3. Cell line instability or high passage number. | 1. Ensure a consistent number of cells are seeded in each well. 2. Double-check all dilutions of this compound and ensure consistent incubation times. 3. Use cells from a low passage number and regularly check for mycoplasma contamination. |
| No significant effect on cell viability at expected concentrations. | 1. Low expression of Pin1 in the cell line. 2. Poor cell permeability of the compound in the specific cell line. 3. Compound degradation. | 1. Confirm Pin1 expression levels in your cell line by Western blot. 2. Perform a CETSA to confirm target engagement in your cells. 3. Prepare fresh stock solutions of this compound and store them properly. |
| High cytotoxicity at low concentrations. | 1. Potential off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a chemoproteomic analysis to identify potential off-targets. 2. Include a vehicle-only control to assess the effect of the solvent on cell viability. |
Guide 2: Investigating and Mitigating Off-Target Effects
| Question | Recommended Action | Rationale |
| How can I identify potential off-targets of this compound? | Perform a proteome-wide chemoproteomic analysis using an alkyne-tagged this compound analog. | This method allows for the identification of all proteins that covalently bind to the inhibitor in a cellular context, providing a comprehensive off-target profile. |
| What can I do if I suspect an off-target effect is causing my phenotype? | 1. Use a structurally distinct Pin1 inhibitor as a control. 2. Genetically validate the phenotype using siRNA or CRISPR to knockdown Pin1. | 1. If a different Pin1 inhibitor recapitulates the phenotype, it is more likely to be an on-target effect. 2. If the phenotype is lost upon Pin1 knockdown, it confirms that the effect is mediated through Pin1. |
| How can I minimize off-target effects in my experiments? | Use the lowest effective concentration of this compound and the shortest possible incubation time. | This reduces the likelihood of the compound accumulating to levels that would engage lower-affinity off-targets. |
III. Quantitative Data Summary
As specific off-target data for this compound is not publicly available, the following table presents data for other covalent Pin1 inhibitors to provide a comparative context.
| Compound | On-Target (Pin1) | Known Off-Targets | Reference |
| Juglone | IC50 in µM range | RNA Polymerase II, and others (promiscuous) | [1] |
| KPT-6566 | IC50 = 640 nM | Releases a quinone-mimetic that engages other proteins, inducing oxidative stress. | [1][2] |
| Sulfopin | Apparent Ki = 17 nM | Highly selective, as validated by chemoproteomics. | [3] |
| BJP-06-005-3 | Apparent Ki = 48 nM | Highly selective. | [1] |
| This compound | IC50 = 67 nM | Not publicly disclosed. |
IV. Experimental Protocols
The following are representative protocols for key experiments related to the characterization of this compound.
Protocol 1: Chymotrypsin-Coupled Pin1 PPIase Assay
This assay measures the cis-to-trans isomerization activity of Pin1 on a synthetic peptide substrate.
Materials:
-
Recombinant human Pin1
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
This compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to wells.
-
Add recombinant Pin1 to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide.
-
Immediately add chymotrypsin to all wells. Chymotrypsin will cleave the trans-isoform of the peptide, releasing p-nitroaniline (pNA).
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: MDA-MB-231 Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the vehicle control and calculate the IC50 value.[4]
Protocol 3: Western Blot for Pin1 Substrates
This protocol is used to detect changes in the levels of Pin1 downstream targets after treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Pin1 substrates (e.g., c-Myc, Cyclin D1) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[5]
V. Visualizations
Caption: Simplified signaling network of Pin1 and its downstream effects.
References
How to improve ZL-Pin13 stability in media
Welcome to the technical support center for ZL-Pin13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in experimental media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of this compound in Standard Cell Culture Media
-
Potential Cause: this compound may be susceptible to hydrolysis, oxidation, or enzymatic degradation in standard aqueous media at physiological pH and temperature. Components in serum, if used, can also contribute to degradation.
-
Solutions:
-
pH Optimization: Assess the stability of this compound across a range of pH values to determine the optimal pH for your experiments. The use of buffers such as citrate, acetate, or phosphate can help maintain a stable pH in your media.[1]
-
Antioxidants and Chelators: If oxidative degradation is suspected, consider adding antioxidants like ascorbic acid or N-acetylcysteine to the media. Chelating agents such as EDTA can be used to sequester metal ions that may catalyze oxidation.[1]
-
Serum-Free Media: If using serum-containing media, test the stability of this compound in a comparable serum-free formulation. Serum contains various enzymes that can degrade small molecules.
-
Reduced Temperature: Whenever possible, prepare and store this compound solutions at lower temperatures (e.g., on ice) to slow down degradation kinetics.[2]
-
Issue 2: Precipitation of this compound in Media
-
Potential Cause: this compound may have poor solubility in aqueous media, leading to precipitation, especially at higher concentrations. This can be exacerbated by the presence of salts or other components in the media.
-
Solutions:
-
Solvent Selection: Ensure that the initial stock solution of this compound is prepared in a suitable organic solvent, such as DMSO, before further dilution in aqueous media. However, be mindful of the final solvent concentration's potential toxicity to cells.
-
Formulation Strategies: For persistent solubility issues, consider advanced formulation approaches.
-
Solubility Assessment: Perform a solubility test to determine the maximum concentration of this compound that can be achieved in your specific experimental media without precipitation.
-
Issue 3: Inconsistent Experimental Results with this compound
-
Potential Cause: Inconsistent results can stem from the variable stability of this compound under different experimental conditions or between batches of media. Photodegradation can also be a factor if the compound is light-sensitive.
-
Solutions:
-
Standardized Procedures: Adhere to strict, standardized protocols for the preparation and handling of this compound solutions.
-
Light Protection: If this compound is known to be light-sensitive, conduct experiments under low-light conditions and use amber-colored tubes or plates to minimize exposure to light.[1][2]
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a frozen stock to minimize degradation over time.
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Stability Testing: Regularly assess the stability of this compound in your specific experimental setup to ensure its integrity throughout the duration of the assay.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend preparing a high-concentration stock solution of this compound in anhydrous, high-purity DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: You can perform a time-course stability study. Incubate this compound in your medium at the experimental temperature (e.g., 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of intact this compound at each time point using an appropriate analytical method like HPLC or LC-MS/MS.[6][7]
Q3: Are there any known incompatibilities of this compound with common media components?
A3: While specific incompatibilities are under investigation, be aware that components like certain amino acids (e.g., cysteine) and metal ions (e.g., iron) in some media formulations can impact the stability of small molecules.[8] It is advisable to test the stability of this compound in your specific media formulation.
Q4: What are the signs of this compound degradation or precipitation?
A4: Visual signs of precipitation include the appearance of a cloudy or hazy solution, or the formation of visible particles. Degradation is often not visually apparent and must be confirmed through analytical methods such as HPLC, which can separate the parent compound from its degradation products.[7]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media Formulations
| Media Formulation | Temperature (°C) | % Remaining after 24h (Mean ± SD) |
| Standard DMEM + 10% FBS | 37 | 45 ± 5.2 |
| Serum-Free DMEM | 37 | 68 ± 4.1 |
| Standard DMEM + 10% FBS + Antioxidant Cocktail | 37 | 75 ± 3.8 |
| Standard DMEM + 10% FBS (Stored at 4°C) | 4 | 92 ± 2.5 |
Table 2: Hypothetical Solubility of this compound in Media with Different Solubilizing Agents
| Solubilizing Agent | Concentration | Maximum Solubility (µM) |
| None (Control) | - | 5 |
| 1% DMSO | 1% (v/v) | 50 |
| 5 mM Hydroxypropyl-β-cyclodextrin | 5 mM | 150 |
| 0.1 mg/mL Liposomes | 0.1 mg/mL | >200 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock to a final concentration of 10 µM in the test cell culture medium.
-
Incubation: Incubate the this compound-media solution in a sterile, sealed container at 37°C in a cell culture incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile. This will also precipitate proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable reverse-phase HPLC method to quantify the peak area of the intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Caption: Workflow for assessing this compound stability in media.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
ZL-Pin13 experimental variability and controls
Technical Support Center: ZL-Pin13
Disclaimer: this compound is a hypothetical kinase inhibitor. The information provided below is a general template for a technical support center for a kinase inhibitor and should be adapted with validated data for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of its primary kinase target, thereby preventing the phosphorylation of downstream substrates. Its efficacy is determined by its ability to selectively bind to the target kinase and inhibit its catalytic activity. The precise mechanism, such as whether it is a Type I or Type II inhibitor, should be confirmed through structural biology and kinetic analysis.
Q2: How do I determine the optimal concentration of this compound for my cellular experiments?
The optimal concentration of this compound should be determined by performing a dose-response curve in your specific cell line of interest. We recommend a starting range based on the biochemical IC50 value. A common approach is to test a range of concentrations from 0.1 to 100 times the IC50. The effect of this compound on cell viability should also be assessed to distinguish between target-specific effects and general cytotoxicity.
Q3: How can I be sure that the observed phenotype is due to inhibition of the intended target and not off-target effects?
Confirming on-target activity is crucial. We recommend the following approaches:
-
Rescue experiments: Overexpressing a drug-resistant mutant of the target kinase should rescue the phenotype observed with this compound treatment.
-
RNAi/CRISPR knockdown: Silencing the target kinase using RNAi or CRISPR should phenocopy the effects of this compound.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with its intended target in a cellular context.[1][2][3][4]
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.[5][6][7]
Q4: What are the appropriate positive and negative controls for experiments with this compound?
-
Positive Controls: A known inhibitor of the same target kinase can be used as a positive control to validate the experimental setup.[5][8] For cellular assays, a cell line known to be sensitive to the inhibition of the target pathway is a good positive control.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to control for any effects of the solvent. An inactive structural analog of this compound, if available, is an excellent negative control. For cellular experiments, a cell line where the target kinase is not expressed or is mutated can also serve as a negative control.
Troubleshooting Guides
Western Blot Analysis
Q: I am not seeing a decrease in the phosphorylation of the downstream substrate after this compound treatment. What could be the problem?
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incorrect Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended. |
| Poor Antibody Quality | Ensure your phospho-specific antibody is validated for Western Blotting. Use a positive control lysate (e.g., from stimulated cells) to confirm antibody performance.[9][10] |
| Sample Preparation Issues | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve the phosphorylation status of your protein of interest.[9][11] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. |
In Vitro Kinase Assay
Q: The inhibitory effect of this compound in my in vitro kinase assay is much weaker than expected.
| Possible Cause | Troubleshooting Step |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor and increase the apparent IC50. Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km.[12] |
| Incorrect Enzyme Concentration | Ensure that the kinase concentration is in the linear range of the assay.[12] |
| Inhibitor Precipitation | Check the solubility of this compound in the assay buffer. If solubility is an issue, consider adding a small amount of DMSO, but be mindful of its potential effects on the kinase. |
| Recombinant Kinase Quality | Ensure the recombinant kinase is active and properly folded. Use a known inhibitor as a positive control to validate kinase activity. |
Cellular Assays (e.g., Proliferation, Migration)
Q: I am observing high variability in my cellular assay results with this compound.
| Possible Cause | Troubleshooting Step |
| Cell-to-Cell Variability | Single-cell analysis may reveal heterogeneous responses to the inhibitor.[13] Ensure consistent cell seeding density and passage number. |
| Inconsistent Compound Handling | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure thorough mixing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell Line Instability | Regularly check your cell line for mycoplasma contamination and genetic drift. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Target Kinase A | 15 | Radiometric |
| Kinase B | 250 | Luminescence |
| Kinase C | >10,000 | TR-FRET |
| Kinase D | 800 | Fluorescence |
Table 2: Off-Target Profile of this compound at 1 µM
| Kinase | % Inhibition at 1 µM |
| Target Kinase A | 98% |
| Off-Target Kinase X | 75% |
| Off-Target Kinase Y | 45% |
| Off-Target Kinase Z | <10% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing kinase buffer, the substrate peptide, and the recombinant target kinase.
-
Aliquot Master Mix: Aliquot the master mix into separate reaction tubes.
-
Add this compound: Add varying concentrations of this compound (or DMSO vehicle control) to the reaction tubes. Pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a solution of MgCl2 and [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Readout
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) at the desired concentration and for the appropriate duration.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and prepare samples for Western Blot analysis.
-
Western Blot: Perform Western Blotting to detect the amount of the soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][3]
Visualizations
References
- 1. annualreviews.org [annualreviews.org]
- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
ZL-Pin13 unexpected results in [specific assay]
This technical support guide addresses unexpected results observed with the hypothetical molecule ZL-Pin13 in a specific assay. As this compound is a research compound, the information provided is based on a hypothetical mechanism of action and common experimental challenges.
Assumed Mechanism of Action for this compound
For the context of this guide, we will assume that This compound is a putative inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It is hypothesized to act by preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the activation of NF-κB.
Diagram: Hypothesized this compound Mechanism of Action
Validation & Comparative
Comparative Efficacy Analysis: ZL-Pin13 vs. Competitor Compound X
Objective Comparison of Novel EGFR Inhibitors
This guide provides a detailed comparative analysis of the efficacy of ZL-Pin13 and a leading alternative, Competitor Compound X. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds for applications in oncology research. The following sections include quantitative efficacy data, detailed experimental methodologies, and visual representations of the targeted signaling pathway and experimental workflow.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound and Competitor Compound X was evaluated across a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined for each compound. The results are summarized in the table below.
| Cell Line | EGFR Status | This compound IC50 (nM) | Competitor Compound X IC50 (nM) |
| A549 | Wild-Type | 1500 | 1800 |
| H1975 | L858R/T790M | 50 | 250 |
| PC-9 | exon 19 del | 25 | 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound and Competitor Compound X were determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: NSCLC cell lines (A549, H1975, PC-9) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound or Competitor Compound X (ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Visualized Signaling Pathway and Experimental Workflow
To provide a clear visual context for the mechanism of action and the experimental procedures, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Inhibition by this compound and Competitor Compound X.
Caption: Workflow for the MTT Cell Viability Assay.
Validating ZL-Pin13 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase Pin1 is a critical regulator of numerous cellular processes and a validated target in oncology and other diseases. Developing potent and selective Pin1 inhibitors, such as the hypothetical ZL-Pin13, requires rigorous validation of their engagement with Pin1 in a cellular context. This guide provides a comparative overview of key experimental methods to confirm that a compound directly interacts with and modulates Pin1 within cells. We will use the well-characterized Pin1 inhibitor Sulfopin and other known inhibitors as benchmarks for comparison.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to validate the cellular target engagement of a novel Pin1 inhibitor like this compound. Each technique offers unique advantages and provides a different facet of evidence for the inhibitor's mechanism of action.
Competitive Affinity Pulldown
This method directly assesses the ability of a test compound to compete with a known, tagged Pin1 binder. A common approach is to use a biotinylated version of a potent inhibitor.
Data Presentation: Competitive Affinity Pulldown
| Compound | Cell Line | Assay Type | This compound (IC₅₀) | Sulfopin (IC₅₀) | KPT-6566 (IC₅₀) |
| This compound | PATU-8988T | Competitive Pulldown with Biotinylated Probe | To be determined | ~0.5 µM | >10 µM |
Note: Data for Sulfopin is illustrative and based on published findings. KPT-6566 has been reported to not effectively compete in a similar assay format.
Experimental Workflow: Competitive Affinity Pulldown
Caption: Workflow for competitive affinity pulldown.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct target engagement in intact cells. The binding of a ligand, such as this compound, to its target protein, Pin1, typically alters the protein's thermal stability. This change is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble Pin1 remaining.
Data Presentation: Illustrative CETSA Data for this compound
| Treatment | Temperature (°C) | Soluble Pin1 (Normalized) |
| Vehicle | 42 | 1.00 |
| Vehicle | 50 | 0.85 |
| Vehicle | 58 | 0.52 |
| Vehicle | 66 | 0.21 |
| This compound | 42 | 1.00 |
| This compound | 50 | 0.98 |
| This compound | 58 | 0.88 |
| This compound | 66 | 0.65 |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Photoaffinity Labeling (PAL)
PAL provides covalent evidence of a direct interaction between a compound and its target protein. This technique involves synthesizing a version of this compound that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acids in the Pin1 binding pocket.
Conceptual Diagram: this compound Photoaffinity Probe
Caption: Components of a this compound photoaffinity probe.
Immunoprecipitation (IP) of Endogenous Pin1
To demonstrate that this compound engages Pin1 and affects its interactions with substrate proteins, co-immunoprecipitation can be performed. By immunoprecipitating Pin1 from cells treated with this compound, a change in the association with known binding partners can be observed by Western blotting.
Cellular Functional Assays
Ultimately, target engagement should translate to a functional cellular outcome. These assays provide indirect but crucial evidence of target engagement.
Inhibition of Pin1 is expected to affect the viability of cancer cells.
Data Presentation: Cell Viability (IC₅₀)
| Cell Line | This compound (IC₅₀) | Sulfopin (IC₅₀) | KPT-6566 (IC₅₀) |
| MDA-MB-231 (Breast Cancer) | To be determined | ~2.5 µM (at 8 days) | ~1.2 µM (at 48 hours) |
| PATU-8988T (Pancreatic Cancer) | To be determined | Modest effect | Not reported |
Pin1 regulates the stability and activity of numerous oncoproteins. A key downstream effector is the transcription factor c-Myc. Inhibition of Pin1 is expected to decrease c-Myc protein levels.
Signaling Pathway: Pin1 and c-Myc Regulation
Caption: Pin1-mediated regulation of c-Myc stability.
Experimental Protocols
Competitive Affinity Pulldown Protocol
-
Cell Culture and Treatment: Plate PATU-8988T cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Normalize protein concentration of the lysates. Incubate the lysates with a biotinylated Pin1 probe (e.g., a biotinylated derivative of a known inhibitor) at a fixed concentration (e.g., 1 µM) for 1 hour at 4°C with rotation.
-
Pulldown: Add streptavidin-conjugated magnetic beads to each lysate and incubate for 1 hour at 4°C with rotation.
-
Washes and Elution: Wash the beads three times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using a primary antibody against Pin1.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at a high concentration (e.g., 10x the expected IC₅₀) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Transfer the supernatant to new tubes and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting for Pin1.
Photoaffinity Labeling (PAL) Protocol
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a diazirine and an alkyne handle.
-
Cell Treatment: Treat cells with the this compound photoaffinity probe for 1-2 hours. For competition experiments, pre-incubate cells with excess unlabeled this compound.
-
UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent crosslinking.
-
Lysis: Lyse the cells in a buffer containing 1% SDS.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne handle on the probe.
-
Affinity Purification: Use streptavidin beads to enrich for biotin-tagged proteins.
-
Mass Spectrometry: Digest the enriched proteins on-bead and identify them by mass spectrometry.
Immunoprecipitation (IP) Protocol
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Pin1 antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washes and Elution: Wash the beads extensively and elute the bound proteins.
-
Western Blotting: Analyze the eluates by Western blotting for known Pin1 interacting proteins (e.g., c-Myc, Cyclin D1).
Cell Viability Assay (MTT/CellTiter-Glo) Protocol
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measurement: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate IC₅₀ values from the dose-response curves.
Western Blot Protocol for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with this compound for various times. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins in the Pin1 signaling pathway (e.g., Pin1, c-Myc, Cyclin D1, and a loading control like GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
Conclusion
Validating the cellular target engagement of a novel Pin1 inhibitor like this compound is a critical step in its development as a potential therapeutic. A multi-faceted approach employing direct binding assays such as competitive affinity pulldown and CETSA, covalent labeling with photoaffinity probes, and functional cellular assays provides a robust body of evidence to confirm the inhibitor's mechanism of action. By comparing the performance of this compound to well-characterized inhibitors in these assays, researchers can confidently advance promising candidates in the drug discovery pipeline.
ZL-Pin13: A Comparative Analysis with Known Pin1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ZL-Pin13, a potent and covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1), against other well-established Pin1 inhibitors. The data presented is compiled from various studies to offer a comprehensive resource for researchers in oncology, neurodegenerative diseases, and other fields where Pin1 is a therapeutic target.
Introduction to Pin1 and its Inhibition
The enzyme Pin1 is a unique peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins. This conformational change plays a critical role in regulating the function, stability, and subcellular localization of a multitude of proteins involved in diverse cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2][3] Overexpression of Pin1 has been implicated in numerous human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a highly potent, cell-active covalent inhibitor of Pin1.[4]
Comparative Performance of Pin1 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound in comparison to other known Pin1 inhibitors. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions may not be available.
| Inhibitor | Type | Target | IC50 (Pin1 PPIase Assay) | Cellular Potency (EC50/IC50) | Cell Line | Citation(s) |
| This compound | Covalent | Pin1 | 67 nM | <3 µM (anti-proliferative) | Breast Cancer Cells | [4] |
| Juglone | Irreversible Covalent | Pin1 and other targets | ~1.85 µM (Caco-2), ~1.79 µM (DLD-1) | Caco-2, DLD-1 | [5][6] | |
| All-trans retinoic acid (ATRA) | Induces Pin1 degradation | Pin1 | - | Dose-dependent inhibition of proliferation | Gastric and Breast Cancer Cells | [7] |
| KPT-6566 | Covalent | Pin1 | - | ~7.45 µM (Caco-2), ~9.46 µM (HCT116) | Caco-2, HCT116 | [5][6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Pin1 by 50% in biochemical assays. Cellular potency (EC50/IC50) reflects the concentration needed to achieve a 50% effect in cell-based assays, such as inhibiting cell proliferation. These values can vary depending on the specific cell line and assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of Pin1 inhibition and the methods used for evaluation, the following diagrams illustrate the Pin1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The Pin1 signaling pathway, highlighting the role of upstream kinases, Pin1-mediated isomerization of phosphorylated substrates, and the resulting downstream cellular effects. This compound acts by inhibiting Pin1.
Caption: A generalized experimental workflow for the evaluation of Pin1 inhibitors, encompassing initial biochemical screening and subsequent cell-based characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard published methods and may require optimization for specific experimental conditions.
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the rate of cis-to-trans isomerization of a synthetic peptide substrate catalyzed by Pin1.
Principle: The substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm. Pin1 accelerates the conversion of the cis to the trans form, thus increasing the rate of p-nitroaniline production. Inhibitors of Pin1 will slow down this rate.[8][9]
Materials:
-
Recombinant human Pin1 enzyme
-
Substrate: Suc-AEPF-pNA
-
α-Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test inhibitors (e.g., this compound) and DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., trifluoroethanol with LiCl).
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of the test inhibitor (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Add the Pin1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 10°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate and α-chymotrypsin to all wells.
-
Immediately measure the change in absorbance at 390 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of an inhibitor to Pin1.
Principle: A small fluorescently labeled peptide that binds to Pin1 (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Pin1 protein, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for binding to Pin1 will displace the tracer, causing a decrease in polarization.[10][11][12][13][14]
Materials:
-
Recombinant human Pin1 enzyme
-
Fluorescently labeled Pin1-binding peptide (tracer)
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test inhibitors and DMSO
-
Black, low-binding 96- or 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
To the wells of the microplate, add the assay buffer.
-
Add the fluorescent tracer at a fixed concentration.
-
Add serial dilutions of the test inhibitor.
-
Add the Pin1 enzyme to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the percentage of inhibition of binding at each inhibitor concentration and determine the IC50 or Ki value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of Pin1 inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitors and DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor (or DMSO as a control) and incubate for a desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 value of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
- 5. Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
ZL-Pin13: A Comparative Analysis of its Selectivity Profile Against the Parvulin Protein Family
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the selective inhibition of key regulatory proteins is a paramount goal. ZL-Pin13 has emerged as a potent, covalent inhibitor of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a key enzyme implicated in various cancers. This guide provides a comprehensive comparison of this compound's selectivity against the human parvulin protein family, supported by available experimental data and detailed methodologies to aid researchers and drug development professionals in their evaluation of this promising inhibitor.
Introduction to this compound and the Parvulin Family
This compound is a cell-active covalent inhibitor that targets Pin1 with high potency, exhibiting an IC50 of 67 nM.[1][2] Pin1 belongs to the parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases), a group of enzymes that catalyze the isomerization of proline residues in proteins, thereby regulating their function. The human parvulin family consists of three members: Pin1, Parvulin 14 (Par14), and Parvulin 17 (Par17). Given the structural similarities within this family, understanding the selectivity profile of an inhibitor is crucial to anticipate its potential on-target and off-target effects.
Quantitative Selectivity Profile of this compound
To date, specific quantitative data on the inhibitory activity of this compound against Par14 and Par17 is not yet publicly available in the reviewed literature. The primary focus of published studies has been the characterization of this compound's potent inhibition of Pin1. The following table summarizes the known inhibitory activity of this compound and provides a template for future comparative studies.
| Target Protein | Protein Family | This compound IC50 (nM) | Reference |
| Pin1 | Parvulin | 67 | [1][2] |
| Par14 | Parvulin | Data not available | - |
| Par17 | Parvulin | Data not available | - |
Further research is required to fully elucidate the selectivity profile of this compound across the entire human parvulin family. Such data will be instrumental in validating its specificity and advancing its development as a targeted therapeutic agent.
Comparative Inhibitors of the Parvulin Family
Several other molecules have been identified as inhibitors of the parvulin family. A comparative look at these compounds highlights the ongoing efforts to achieve potent and selective inhibition.
| Inhibitor | Target(s) | Mechanism | Notes |
| Juglone | Pin1, other parvulins | Covalent, irreversible | Known to be non-selective and reacts with other cellular nucleophiles. |
| KPT-6566 | Pin1 | Covalent | Demonstrates selective inhibition and degradation of Pin1. |
| Sulfopin | Pin1 | Covalent | A highly selective covalent inhibitor of Pin1. |
| All-trans retinoic acid (ATRA) | Pin1 | Non-covalent | A known Pin1 inhibitor, but with lower potency and selectivity compared to covalent inhibitors. |
Experimental Methodologies
The determination of the inhibitory activity of compounds like this compound against Pin1 is commonly performed using a chymotrypsin-coupled PPIase assay. This spectrophotometric assay provides a robust and reliable method for measuring the enzymatic activity of Pin1 and the potency of its inhibitors.
Chymotrypsin-Coupled PPIase Assay for Pin1 Inhibition
Principle: This assay measures the cis-to-trans isomerization of a peptidic substrate by Pin1. The substrate, typically Suc-Ala-pSer-Pro-Phe-pNA, is synthesized in the cis conformation. Pin1 catalyzes its conversion to the trans isomer, which is then susceptible to cleavage by chymotrypsin. The cleavage releases p-nitroaniline (pNA), which can be detected by measuring the absorbance at 390 nm. The rate of pNA production is directly proportional to the Pin1 activity.
Materials:
-
Recombinant human Pin1 (e.g., GST-Pin1)
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) or similar
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a solution of recombinant Pin1 in the assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the Pin1 solution.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 4°C) to allow for binding and, in the case of covalent inhibitors, covalent modification.
-
-
Assay Initiation:
-
Prepare a reaction mixture containing the assay buffer and the peptide substrate.
-
Add α-chymotrypsin to the reaction mixture.
-
Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified Pin1 signaling pathway.
Caption: Workflow for the chymotrypsin-coupled PPIase assay.
Conclusion
This compound is a potent covalent inhibitor of Pin1, a critical regulator in cancer signaling. While its high affinity for Pin1 is well-documented, a comprehensive understanding of its selectivity profile against other members of the parvulin family, namely Par14 and Par17, is essential for its continued development. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial selectivity studies. The availability of such data will be invaluable for the rational design of future clinical trials and the ultimate translation of this compound into a targeted cancer therapeutic.
References
A Comparative Guide to the Activity of Pin1 Inhibitors Across Various Cell Lines, with a Focus on the Novel Inhibitor ZL-Pin13
Disclaimer: Information regarding the novel Pin1 inhibitor ZL-Pin13 is limited in publicly available scientific literature. This guide provides available data on this compound and offers a comparative analysis with other well-characterized Pin1 inhibitors to provide a broader context of their activity in different cell lines.
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular signaling pathways, making it a compelling target in cancer therapy. Its overexpression is implicated in a variety of human cancers, driving research into the development of potent and selective inhibitors. This guide details the activity of the novel covalent inhibitor this compound and compares its performance with other known Pin1 inhibitors.
Comparative Activity of Pin1 Inhibitors in Diverse Cell Lines
The efficacy of Pin1 inhibitors varies across different cancer cell lines, reflecting the complex and context-dependent roles of Pin1 signaling. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Pin1 inhibitors, including the limited available data for this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 0.067 | [1] |
| Juglone | BxPC-3 | Pancreatic Cancer | 21.05 | [2] |
| Juglone | PANC-1 | Pancreatic Cancer | 21.25 | [2] |
| Juglone | A549 | Lung Cancer | 4.72 (as part of a derivative) | [3] |
| Juglone | NCI-H322 | Lung Cancer | - | [3] |
| Juglone | LNCaP | Prostate Cancer | - | [4] |
| Juglone | DU145 | Prostate Cancer | - | [4] |
| Juglone | MCF-7 | Breast Cancer | - | [4] |
| All-trans retinoic acid (ATRA) | APL cells | Acute Promyelocytic Leukemia | - | [5] |
| KPT-6566 | - | - | 0.640 | [1] |
| BJP-06-005-3 | - | - | 0.048 | [6] |
| API-1 | - | Hepatocellular Carcinoma | 0.072 | [5] |
| TAB29 | - | Hepatocellular Carcinoma | 0.874 | [5] |
Experimental Protocols
The assessment of Pin1 inhibitor activity relies on a variety of established experimental protocols. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Pin1 inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Pin1 inhibitor (e.g., juglone, this compound) for different time intervals (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3]
Pin1 Isomerase Activity Assay (Chymotrypsin-Coupled Assay)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of Pin1.
-
Principle: The assay uses a substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA) that is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation. Pin1 catalyzes the cis to trans isomerization.[6][7]
-
Reaction Mixture: Recombinant Pin1 protein is pre-incubated with the inhibitor at various concentrations.[6]
-
Assay Initiation: The reaction is initiated by adding the substrate peptide and chymotrypsin.
-
Spectrophotometric Reading: The release of p-nitroaniline (pNA) from the cleaved substrate is monitored spectrophotometrically at 390 nm.[7]
-
Data Analysis: The rate of the reaction is used to determine the level of Pin1 inhibition.
Western Blotting for Pin1 Substrates
This technique is used to assess the downstream effects of Pin1 inhibition on its target proteins.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Pin1 substrates (e.g., Cyclin D1, c-Myc) and a loading control (e.g., β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in the levels of Pin1 substrates indicates effective inhibition.[8]
Visualizing Signaling Pathways and Workflows
Pin1 Signaling Pathways
Pin1 is a key regulator of multiple oncogenic signaling pathways. Inhibition of Pin1 can disrupt these pathways, leading to anti-cancer effects.
Caption: Key signaling pathways regulated by Pin1.
Experimental Workflow for Assessing Pin1 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Pin1 inhibitor like this compound.
Caption: Workflow for Pin1 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jmsh.ac.in [jmsh.ac.in]
- 3. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: ZL-Pin13 (PROTAC) vs. siRNA for [Target Protein] Knockdown
This guide provides a detailed comparison between two prominent technologies for downregulating a specific protein of interest: ZL-Pin13, a representative Proteolysis Targeting Chimera (PROTAC), and small interfering RNA (siRNA). Both methods offer powerful ways to study protein function, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on which technology is best suited for their experimental needs.
Mechanism of Action
This compound (PROTAC): Post-Translational Protein Degradation
This compound is a heterobifunctional molecule designed to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] It consists of three parts: a ligand that binds to the [Target Protein], a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the target protein and the E3 ligase into close proximity, this compound facilitates the tagging of the [Target Protein] with ubiquitin molecules.[3] This polyubiquitination marks the protein for degradation by the 26S proteasome.[2] An important feature of this mechanism is its catalytic nature; once the target protein is degraded, the this compound molecule is released and can induce the degradation of another target protein molecule.[3][4]
siRNA: Post-Transcriptional Gene Silencing
Small interfering RNA (siRNA) operates at the messenger RNA (mRNA) level to prevent protein production.[5] siRNAs are short, double-stranded RNA molecules, typically 20-25 nucleotides in length, that are introduced into a cell.[6] Inside the cell, the siRNA is incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[][8] The RISC unwinds the siRNA, and one strand (the guide strand) directs the complex to the target mRNA that has a complementary sequence.[6] The RISC then cleaves the target mRNA, leading to its degradation and thereby preventing it from being translated into a protein.[6][8]
Comparative Data
The following tables summarize the key quantitative and qualitative differences between this compound and siRNA-mediated knockdown.
Table 1: Quantitative Performance Comparison
| Parameter | This compound (PROTAC) | siRNA |
| Level of Action | Post-translational (Protein) | Post-transcriptional (mRNA) |
| Typical Effective Conc. | Sub-stoichiometric (nM to low µM) | Low nM range (e.g., 1-10 nM)[9] |
| Onset of Effect | Rapid (often within hours) | Slower (24-72 hours, requires mRNA/protein turnover) |
| Duration of Effect | Sustained as long as the compound is present | Transient (typically 48-96 hours, depends on cell division) |
| Reversibility | Reversible upon compound washout | Generally irreversible for the lifespan of the transfected cells |
| Mode of Action | Catalytic[4] | Stoichiometric (one siRNA-RISC complex per mRNA) |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound (PROTAC) | siRNA |
| On-Target Specificity | High; depends on the selectivity of the target-binding ligand and the formation of a stable ternary complex.[10] | High; depends on sequence complementarity.[8] |
| Primary Off-Target Risks | 1. Degradation of proteins structurally similar to the target. 2. Unintended degradation of other proteins due to the E3 ligase recruiter (e.g., zinc-finger proteins for pomalidomide-based PROTACs).[11][12] 3. "Hook effect" at high concentrations, reducing efficacy.[13] | 1. miRNA-like silencing of unintended mRNAs with partial seed-region complementarity.[9][14] 2. Induction of innate immune responses.[8][15] 3. Can be sequence-dependent and toxic in some cases.[16] |
| Mitigation Strategies | Careful design of ligands and linkers; use of novel E3 ligase recruiters; chemical modifications to reduce off-target binding.[11][17] | Use of low siRNA concentrations[9]; chemical modifications to the siRNA duplex[15][18]; pooling multiple siRNAs targeting the same mRNA.[18] |
Experimental Protocols
Protocol 1: this compound Mediated Degradation of [Target Protein]
This protocol outlines a general procedure for treating cultured cells with this compound to assess the degradation of a target protein.
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plate) at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). The optimal time will depend on the degradation kinetics of the specific target protein.[19]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein lysates to the same concentration. Analyze the levels of [Target Protein] by Western blot. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the [Target Protein] signal to the loading control signal. Express the degradation as a percentage relative to the vehicle-treated control.
Protocol 2: siRNA-Mediated Knockdown of [Target Protein]
This protocol describes a general method for transfecting cultured cells with siRNA to silence the expression of a target gene.
-
Cell Seeding (Day 1): The day before transfection, seed cells in a 6-well plate with antibiotic-free medium so that they are 30-50% confluent at the time of transfection.[20]
-
Prepare Transfection Complexes (Day 2):
-
Solution A: In a microcentrifuge tube, dilute the siRNA duplex (e.g., to a final concentration of 10-50 nM) in 100 µL of serum-free medium (e.g., Opti-MEM®).[21] Mix gently.
-
Solution B: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.[22] Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the siRNA-lipid complexes to form.[20]
-
-
Cell Transfection: Add the ~200 µL of transfection complexes drop-wise to each well containing the cells and fresh culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time depends on the turnover rate of the target mRNA and protein.
-
Analysis of Knockdown:
-
For mRNA analysis (e.g., qRT-PCR): Harvest the cells 24-48 hours post-transfection. Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the relative expression of the [Target Protein] mRNA.
-
For protein analysis (e.g., Western Blot): Harvest the cells 48-72 hours post-transfection. Lyse the cells and perform a Western blot as described in the this compound protocol to assess the reduction in [Target Protein] levels.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A representative signaling pathway (MAPK/ERK) where a protein can be targeted.
Experimental Workflow Diagrams
Caption: Mechanism of this compound (PROTAC) inducing target protein degradation.
Caption: Workflow of siRNA-mediated gene silencing from transfection to mRNA cleavage.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. siRNA: Mechanism of action, challenges, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is siRNA? Mechanism and Applications in Gene Silencing [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. revvity.com [revvity.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Synergistic effects between analogs of DNA and RNA improve the potency of siRNA-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 19. google.com [google.com]
- 20. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
Independent Validation of ZL-Pin13's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent Pin1 inhibitor, ZL-Pin13, with other notable alternatives. The information presented is based on publicly available experimental data to facilitate an independent validation of its mechanism of action and performance.
Executive Summary
This compound is a potent, cell-active covalent inhibitor of the peptidyl-prolyl isomerase Pin1, targeting the active site cysteine (Cys113) with high efficiency.[1] Pin1 is a critical regulator of numerous cellular processes, and its overexpression is implicated in various cancers, making it a compelling therapeutic target. This guide compares this compound with other well-characterized covalent Pin1 inhibitors, namely KPT-6566, Sulfopin, and BJP-06-005-3, in terms of their biochemical potency and cellular activity. Furthermore, we delve into the downstream signaling pathways affected by Pin1 inhibition, particularly in the context of the MDA-MB-231 breast cancer cell line, a model system where Pin1 inhibition has shown significant anti-proliferative effects. Detailed experimental protocols for key assays are also provided to aid in the independent verification of these findings.
Comparative Analysis of Covalent Pin1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that a direct head-to-head comparison in the same independent study is not yet available in the public domain. The data presented here is compiled from their respective discovery and characterization publications.
| Inhibitor | Target | Mechanism | IC50 (Pin1) | Ki (Pin1) | Cellular IC50 (MDA-MB-231) | Notes |
| This compound | Pin1 (Cys113) | Covalent | 67 nM[2][3] | - | 2.8 µM[4] | Developed through computational and structure-based design.[2] |
| KPT-6566 | Pin1 (Cys113) | Covalent | 640 nM[5] | 625.2 nM[5] | 1.2 µM[6] | Also induces Pin1 degradation and generates reactive oxygen species.[6][7] |
| Sulfopin | Pin1 (Cys113) | Covalent | - | 17 nM[8] | Not explicitly stated for MDA-MB-231, but shows varied antiproliferative effects across cell lines. | Highly selective and blocks Myc-driven tumors in vivo.[8] |
| BJP-06-005-3 | Pin1 (Cys113) | Covalent | 48 nM (apparent Ki) | - | Cell viability reduced in a time- and dose-dependent manner. | Peptide-based inhibitor with good cell permeability.[9] |
Pin1 Signaling Pathways in MDA-MB-231 Cells
Pin1 exerts its oncogenic functions by regulating the stability and activity of a multitude of proteins involved in cell proliferation, survival, and stress response. In the triple-negative breast cancer cell line MDA-MB-231, Pin1 has been shown to play a critical role in several key signaling pathways.
Regulation of c-Myc and PML
Pin1 is a key regulator of the oncoprotein c-Myc and the tumor suppressor PML. Pin1-mediated isomerization of phosphorylated c-Myc enhances its transcriptional activity and DNA binding, promoting the expression of genes involved in cell growth and metabolism.[8][10][11] Conversely, Pin1 can lead to the degradation of the tumor suppressor PML, thereby promoting cell proliferation and protecting cancer cells from apoptosis.[5][12][13]
Caption: Pin1's regulation of c-Myc and PML.
Involvement in the Hypoxic Response
In MDA-MB-231 cells, Pin1 has also been implicated in the regulation of the hypoxia-inducible factor 1-alpha (HIF1α). By promoting the stability and activity of HIF1α, Pin1 can contribute to tumor progression and adaptation to hypoxic environments.
Caption: Pin1's role in the hypoxic response.
Experimental Protocols
To facilitate the independent validation of this compound and other Pin1 inhibitors, detailed protocols for key biochemical and cellular assays are provided below.
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Assay (Chymotrypsin-Coupled)
This assay measures the ability of an inhibitor to block the enzymatic activity of Pin1.
Principle: The assay utilizes a synthetic peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide) that exists in both cis and trans conformations. The protease α-chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. Pin1 catalyzes the cis-to-trans isomerization, thus accelerating the rate of cleavage. An inhibitor will slow down this rate.[7][14][15][16]
Materials:
-
Purified recombinant human Pin1
-
α-chymotrypsin
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl, 0.05% Triton X-100
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and α-chymotrypsin.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO control (no inhibitor).
-
Add purified Pin1 to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate to all wells.
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the PPIase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A stabilizing ligand will result in more soluble protein at higher temperatures compared to the control.[17][18][19][20][21]
Materials:
-
MDA-MB-231 cells
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents (antibodies against Pin1 and a loading control) or mass spectrometer
Procedure:
-
Culture MDA-MB-231 cells to confluency.
-
Treat the cells with the test inhibitor at the desired concentration or with DMSO as a control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-Pin1 antibody to determine the amount of soluble Pin1 at each temperature. A loading control should also be used to ensure equal protein loading.
-
Generate a melting curve by plotting the percentage of soluble Pin1 against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay.
Conclusion
This compound is a promising covalent inhibitor of Pin1 with potent biochemical activity. The available data suggests its mechanism of action is consistent with other covalent Pin1 inhibitors, primarily through the irreversible modification of the active site cysteine. Its effects on cancer cell proliferation, particularly in MDA-MB-231 cells, are likely mediated through the disruption of key oncogenic signaling pathways regulated by Pin1, including those involving c-Myc and PML.
However, for a comprehensive and independent validation, further studies are warranted. Specifically, direct, side-by-side comparative studies of this compound with other covalent Pin1 inhibitors under identical experimental conditions would provide a more definitive assessment of its relative potency and selectivity. Researchers are encouraged to utilize the provided experimental protocols to conduct such independent investigations. The continued exploration of this compound and other Pin1 inhibitors holds significant promise for the development of novel cancer therapeutics.
References
- 1. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Pin1抑制剂 | MCE [medchemexpress.cn]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals [frontiersin.org]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Degradation of the tumor suppressor PML by Pin1 contributes to the cancer phenotype of breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of the Tumor Suppressor PML by Pin1 Contributes to the Cancer Phenotype of Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pelagobio.com [pelagobio.com]
- 20. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Publications — CETSA [cetsa.org]
Safety Operating Guide
Navigating the Uncharted: A Safety Protocol for Novel Compound ZL-Pin13
Disclaimer: Information regarding a substance designated "ZL-Pin13" is not available in publicly accessible safety data sheets or scientific literature. The following guidelines are based on established best practices for handling novel chemical compounds with unknown hazard profiles. This document serves as a template to be adapted once a comprehensive Safety Data Sheet (SDS) for this compound is available. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and assume a high level of hazard until the toxicological properties of this compound are thoroughly understood.
Immediate Safety and Logistical Information
When encountering a novel substance like this compound, a proactive and conservative approach to safety is paramount. The following sections outline the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to minimize risk in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a risk assessment that considers the potential routes of exposure—inhalation, dermal contact, and ingestion. Until specific data for this compound is known, the following high-level protective measures are recommended.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes, vapors, and unexpected reactions. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a fully buttoned lab coat, and closed-toe shoes | Prevents direct skin contact with the substance. Double-gloving is recommended. |
| Respiratory Protection | A properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR) | Essential to prevent inhalation of aerosols, powders, or vapors, especially when the substance's inhalation toxicity is unknown. |
| Body Protection | A chemical-resistant apron or disposable coveralls | Recommended when there is a significant risk of splashes or contamination. |
Operational Plan: Handling and Storage
A clear and systematic workflow is crucial for the safe handling of novel compounds. The following diagram illustrates a logical progression from receiving the compound to its final disposal.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Protocol |
| Unused this compound | Treat as hazardous chemical waste. Store in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | If disposable, place in a designated hazardous waste container. If reusable, decontaminate using a validated procedure before washing. |
| Contaminated PPE | Dispose of as hazardous waste. Do not reuse disposable PPE. |
| Aqueous Waste Containing this compound | Collect in a labeled hazardous waste container. Do not pour down the drain unless explicitly permitted by environmental health and safety officials. |
Experimental Protocol: A Template for Investigation
Detailed methodologies are essential for reproducibility and safety. When working with this compound, all experimental protocols should be meticulously documented. The following serves as a template for a typical in vitro cell-based assay.
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line.
Materials:
-
This compound (source and purity to be specified)
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 48 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
This comprehensive approach, combining robust safety protocols with detailed experimental planning, is essential for advancing research while ensuring the well-being of laboratory personnel when dealing with novel compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
